REACTION_SMILES
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[Cl:13][CH2:14][CH2:15][Cl:16].[F:17][n+:18]1[c:19]([Cl:28])[cH:20][cH:21][cH:22][c:23]1[S:24](=[O:25])(=[O:26])[O-:27].[OH2:29].[OH:1][c:2]1[cH:3][cH:4][c:5]([CH2:6][C:7]([O:8][CH3:9])=[O:10])[cH:11][cH:12]1>>[n:18]1[c:19]([Cl:28])[cH:20][cH:21][cH:22][c:23]1[S:24](=[O:25])(=[O:26])[OH:27]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)([O-])c1cccc(Cl)[n+]1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)Cc1ccc(O)cc1
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Name
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Type
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product
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Smiles
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O=S(=O)(O)c1cccc(Cl)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |